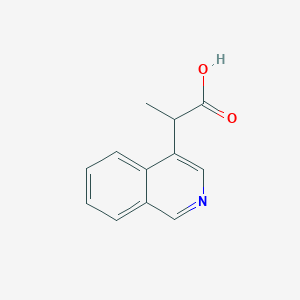

2-(Isoquinolin-4-yl)propanoic acid

Description

2-(Isoquinolin-4-yl)propanoic acid is a heterocyclic carboxylic acid featuring an isoquinoline moiety linked to a propanoic acid chain. Isoquinoline, a benzannulated pyridine derivative, imparts unique electronic and steric properties to the molecule, making it a scaffold of interest in medicinal chemistry and organic synthesis. The propanoic acid group enhances solubility and provides a functional handle for further derivatization.

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-isoquinolin-4-ylpropanoic acid |

InChI |

InChI=1S/C12H11NO2/c1-8(12(14)15)11-7-13-6-9-4-2-3-5-10(9)11/h2-8H,1H3,(H,14,15) |

InChI Key |

COVCHNNXSDGQHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=CC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with a suitable propanoic acid derivative under specific reaction conditions. For example, the esterification of isoquinoline with propanoic acid in the presence of a catalyst such as sulfuric acid can yield the desired compound. Another approach involves the use of Grignard reagents, where isoquinoline is reacted with a propanoic acid derivative in the presence of a magnesium catalyst.

Industrial Production Methods

In an industrial setting, the production of 2-(Isoquinolin-4-yl)propanoic acid may involve large-scale esterification or Grignard reactions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions to form esters. For example, treatment with methanol and H₂SO₄ yields methyl 2-(isoquinolin-4-yl)propanoate .

-

Amidation : Converts to hydrazides or amides via reaction with hydrazine or amines. Hydrazide derivatives are precursors for further functionalization, such as condensation with aldehydes to form hydrazones .

Example Reaction Pathway

text2-(Isoquinolin-4-yl)propanoic acid + R-OH → 2-(Isoquinolin-4-yl)propanoate ester 2-(Isoquinolin-4-yl)propanoic acid + NH₂NH₂ → 2-(Isoquinolin-4-yl)propanehydrazide

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, yielding substituted isoquinoline derivatives. This reaction is critical for generating bioactive intermediates .

Conditions :

-

Heating under reflux in polar aprotic solvents (e.g., DMF).

Functionalization of the Isoquinoline Ring

The isoquinoline moiety participates in electrophilic and transition-metal-catalyzed reactions:

Electrophilic Substitution

-

Halogenation : Reacts with electrophilic halogenating agents (e.g., Cl₂, Br₂) at positions 1 and 3 of the isoquinoline ring due to electron-withdrawing effects of the nitrogen atom .

-

Nitration : Introduces nitro groups under mixed acid conditions .

Cross-Coupling Reactions

-

Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 1-position .

-

Sonogashira Coupling : Forms alkynylated derivatives using terminal alkynes .

Table 1: Representative Cross-Coupling Reactions

| Substrate | Reaction Type | Product | Yield (%) | Citation |

|---|---|---|---|---|

| 4-Bromo-isoquinoline | Suzuki Coupling | 4-Aryl-isoquinoline | 85–92 | |

| 1-Chloro-isoquinoline | Sonogashira | 1-Alkynyl-isoquinoline | 78 |

Salt Formation

The carboxylic acid forms salts with bases (e.g., NaOH, KOH), enhancing solubility for biological testing.

Example :

text2-(Isoquinolin-4-yl)propanoic acid + NaOH → Sodium 2-(isoquinolin-4-yl)propanoate

Oxidation and Reduction

-

Oxidation : The propanoic acid chain can be oxidized to ketones or alcohols using agents like KMnO₄ or LiAlH₄.

-

Reduction : Catalytic hydrogenation reduces the isoquinoline ring to tetrahydroisoquinoline derivatives .

Cyclization and Heterocycle Formation

The hydrazide derivative undergoes cyclization to form heterocycles:

-

Oxadiazoles : Reaction with triethyl orthoformate or CS₂ yields 1,3,4-oxadiazoles .

-

Thiosemicarbazides : Condensation with aryl isothiocyanates forms thiosemicarbazide derivatives .

Table 2: Bioactive Heterocycles Derived from 2-(Isoquinolin-4-yl)propanoic Acid

| Heterocycle | Biological Activity | IC₅₀ (nM) | Citation |

|---|---|---|---|

| 1,3,4-Oxadiazole | Urease inhibition | 16.89 | |

| Thiosemicarbazide | Anticancer (EGFR inhibition) | 29.8 |

Biological Interactions

Scientific Research Applications

2-(Isoquinolin-4-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(Isoquinolin-4-yl)propanoic acid with structurally related propanoic acid derivatives, focusing on substituents, molecular properties, and applications.

Structural and Functional Analysis:

Core Scaffold Variations: Isoquinoline vs. Quinoline: Isoquinoline (benzopyridine) differs from quinoline (benzannulated at C2–C3 vs. C3–C4). Dihydro Derivatives: Saturation of the isoquinoline ring (e.g., 3,4-dihydroisoquinoline in ) reduces aromaticity, increasing conformational flexibility and altering solubility.

Substituent Effects: Electron-Withdrawing Groups (EWGs): Chloro (Cl) and formyl (CHO) groups (e.g., ) increase acidity of the propanoic acid (lower pKa) and enhance electrophilicity for nucleophilic reactions.

Biological and Industrial Relevance: Pharmacological Potential: Amino-substituted analogs (e.g., ) mimic natural amino acids, enabling integration into bioactive peptides. In contrast, chlorinated phenoxy derivatives (e.g., ) exhibit herbicidal activity but pose environmental risks. Synthetic Utility: Compounds like and serve as intermediates for complex heterocycles, leveraging the propanoic acid’s carboxylate for coupling reactions.

Research Findings and Trends

- NSAID Analogues: Propanoic acid derivatives with 4-hydroxyquinolin-2-one moieties (e.g., ) show NSAID-like activity, suggesting that 2-(Isoquinolin-4-yl)propanoic acid could be optimized for anti-inflammatory applications.

- Chirality Matters : Enantiomeric purity (e.g., quizalofop-P acid’s S-configuration ) is critical for biological efficacy, emphasizing the need for stereoselective synthesis in related compounds.

- Toxicity Concerns: Chlorinated aromatic propanoic acids (e.g., 2,4,5-TP ) highlight the trade-off between functional group utility and environmental/health risks.

Biological Activity

2-(Isoquinolin-4-yl)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

2-(Isoquinolin-4-yl)propanoic acid features an isoquinoline moiety attached to a propanoic acid group. The structure can be represented as follows:

This compound exhibits both acidic and basic properties, allowing it to interact with various biological targets.

The biological activity of 2-(Isoquinolin-4-yl)propanoic acid is primarily attributed to its role as a modulator of several enzymatic pathways:

- NRF2 Activation : Research indicates that isoquinoline derivatives can act as NRF2 activators, which are crucial for cellular defense against oxidative stress. This is particularly relevant in the context of neuroprotection and anti-inflammatory responses .

- Protein Interaction : The compound has been shown to influence protein interactions, particularly with methyltransferases. It selectively inhibits certain methyltransferases while sparing others, which could be beneficial in cancer therapy .

Anti-inflammatory Effects

Studies have demonstrated that 2-(Isoquinolin-4-yl)propanoic acid exhibits significant anti-inflammatory properties. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities. Research shows that it can enhance the cellular levels of antioxidant enzymes, thereby reducing oxidative damage in cells . This property is particularly advantageous in neurodegenerative conditions where oxidative stress plays a critical role.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of 2-(Isoquinolin-4-yl)propanoic acid in an animal model of Parkinson's disease. The results indicated a significant reduction in neuroinflammation and neuronal death, correlating with increased NRF2 activity .

- Cancer Therapy : In vitro studies using cancer cell lines demonstrated that 2-(Isoquinolin-4-yl)propanoic acid could inhibit cell proliferation by inducing apoptosis through the modulation of methyltransferase activity. This suggests potential applications in targeted cancer therapies .

Data Tables

Q & A

What are the common synthetic routes for 2-(Isoquinolin-4-yl)propanoic acid?

Basic

The synthesis of 2-(isoquinolin-4-yl)propanoic acid typically involves Friedel-Crafts alkylation or Friedländer annulation . For example:

- Friedel-Crafts Alkylation : Reacting isoquinoline derivatives with propanoic acid precursors in the presence of Lewis acid catalysts (e.g., AlCl₃) to introduce the propanoic acid moiety at the 4-position of isoquinoline .

- Friedländer Reaction : Building the isoquinoline core using 2-aminobenzaldehyde derivatives and ketones, followed by functionalization to introduce the propanoic acid group .

How is 2-(Isoquinolin-4-yl)propanoic acid characterized analytically?

Basic

Key analytical methods include:

- NMR Spectroscopy : For structural confirmation, particularly ¹H and ¹³C NMR to verify the isoquinoline and propanoic acid moieties.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- HPLC with Reference Standards : Impurity profiling using pharmacopeial guidelines (e.g., EP or USP methods) to detect and quantify related substances like (2RS)-2-(4-ethylphenyl)-propanoic acid .

- NIST Chemistry WebBook : Cross-referencing physicochemical properties (e.g., melting points, spectral data) for validation .

What strategies resolve enantiomers of 2-(Isoquinolin-4-yl)propanoic acid in asymmetric synthesis?

Advanced

Enantioselective synthesis requires:

- Chiral Auxiliaries : Use of Boc-protected amino acids (e.g., tert-butoxycarbonyl) to direct stereochemistry during coupling reactions .

- Catalytic Asymmetric Hydrogenation : Employing chiral catalysts (e.g., Ru-BINAP complexes) for selective reduction of ketone intermediates to form the propanoic acid stereocenter .

- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak® AD-H) to separate enantiomers post-synthesis .

How do structural modifications at the propanoic acid moiety affect biological activity?

Advanced

Modifications are studied via structure-activity relationship (SAR) :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., halogens) at the phenyl ring enhances anti-inflammatory activity by altering microglial cell interactions .

- Bioisosteric Replacement : Replacing the carboxylic acid with a tetrazole group improves metabolic stability while retaining target binding .

- In Vivo Studies : Pharmacokinetic profiling (e.g., half-life, bioavailability) to assess how esterification or amidation impacts drug-like properties .

What in vitro models assess the neuroinflammatory effects of this compound?

Advanced

Experimental models include:

- Microglial Cell Assays : Measuring cytokine release (e.g., TNF-α, IL-6) using BV-2 or primary microglial cells treated with lipopolysaccharide (LPS) to simulate neuroinflammation .

- Blood-Brain Barrier (BBB) Permeability : Using transwell co-cultures of endothelial cells and astrocytes to evaluate compound penetration .

- ROS Detection : Fluorescent probes (e.g., CM-H₂DCFDA) to quantify reactive oxygen species in neuronal cells exposed to the compound .

How are computational methods applied to predict metabolic pathways?

Advanced

Computational approaches include:

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Modeling enzyme-substrate interactions (e.g., cytochrome P450 oxidation) to predict metabolite formation .

- QSAR Models : Correlating molecular descriptors (e.g., logP, polar surface area) with metabolic clearance rates .

- Docking Simulations : Identifying potential metabolic enzymes (e.g., UDP-glucuronosyltransferases) using AutoDock Vina or Schrödinger Suite .

What are the key challenges in achieving high purity during synthesis?

Basic

Challenges and solutions:

- By-product Removal : Column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to separate regioisomers .

- Recrystallization Optimization : Solvent screening (e.g., ethanol/water mixtures) to improve crystalline purity.

- Impurity Tracking : Using LC-MS to monitor intermediates like 4-ethylphenyl derivatives during Friedel-Crafts reactions .

What evidence exists for interactions with phospholipid bilayers?

Advanced

Mechanistic studies employ:

- Fluorescence Anisotropy : Labeled phospholipid vesicles to assess changes in membrane fluidity upon compound binding .

- Differential Scanning Calorimetry (DSC) : Detecting phase transition shifts in lipid bilayers caused by the compound’s insertion .

- Molecular Dynamics (MD) Simulations : Visualizing interactions (e.g., hydrogen bonding with phosphatidylcholine headgroups) using GROMACS or NAMD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.